molecular formula C12H12N2O2 B175609 2,2'-Dimethoxy-4,4'-bipyridine CAS No. 142929-11-1

2,2'-Dimethoxy-4,4'-bipyridine

Cat. No. B175609
M. Wt: 216.24 g/mol
InChI Key: ZVEFTYPMUQYVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dimethoxy-4,4’-bipyridine is a chemical compound with the empirical formula C12H12N2O2 . It is used as a ligand in the preparation of transition metal complexes . This compound is also known for its role in the greener oxidation of alcohols under aerobic conditions .


Molecular Structure Analysis

The molecular structure of 2,2’-Dimethoxy-4,4’-bipyridine is characterized by two pyridine rings connected at the 2 and 2’ positions, with methoxy groups (-OCH3) attached at the 4 and 4’ positions . The average mass of the molecule is 216.236 Da .


Chemical Reactions Analysis

2,2’-Dimethoxy-4,4’-bipyridine is a reactive compound that can undergo nucleophilic attack on protonated molecules . It has been used as a ligand in the preparation of transition metal complexes .


Physical And Chemical Properties Analysis

2,2’-Dimethoxy-4,4’-bipyridine has a melting point of 168-171 °C (lit.) . It has a high value for protonation and is able to react with water vapor in the air to form hydroxide .

Scientific Research Applications

Catalytic Activity in Carbon Dioxide Reduction

2,2'-Dimethoxy-4,4'-bipyridine, among other bipyridine derivatives, has been studied for its role in improving the catalytic activity of certain complexes in the reduction of carbon dioxide to carbon monoxide. A study by Smieja and Kubiak (2010) explored Re(bipy)(CO)3Cl complexes with various bipyridine ligands, including 2,2'-Dimethoxy-4,4'-bipyridine, highlighting its potential in carbon dioxide reduction mechanisms (Smieja & Kubiak, 2010).

Spectroscopic and Excited-State Properties

The spectroscopic and excited-state properties of luminescent rhenium(I) N-heterocyclic carbene complexes containing 2,2'-Dimethoxy-4,4'-bipyridine have been investigated, highlighting its significance in the field of organometallic chemistry. This research by Xue et al. (1998) provides insights into the molecular structures and absorption properties of these complexes (Xue et al., 1998).

Synthesis and Characterization

Neumann and Vögtle (1989) explored the synthesis of 4,4′-Donor-Substituted and 6,6′-Difunctionalized 2,2′-Bipyridines, including 2,2'-Dimethoxy-4,4'-bipyridine. Their work contributed to the understanding of synthetic pathways and functionalization of bipyridines (Neumann & Vögtle, 1989).

Biological Properties of Gold(III) Compounds

In a study by Casini et al. (2010), square planar gold(III) complexes containing functionalised bipyridine ligands, including 2,2'-Dimethoxy-4,4'-bipyridine, were examined for their biological properties. This research contributes to the understanding of the interaction of such complexes with biological molecules (Casini et al., 2010).

Mediator Design for Glucose Oxidase

Zakeeruddin et al. (1992) studied tris-(4,4′-substituted-2,2′-bipyridine) complexes of various metals, including the use of 2,2'-Dimethoxy-4,4'-bipyridine, to act as electron-transfer mediators for enzymes like glucose oxidase. This research is significant for developing biosensors and studying redox proteins (Zakeeruddin et al., 1992).

Light Conversion in Ruthenium Complexes

Research by Nazeeruddin et al. (1990) focused on CN-bridged trinuclear Ru complexes for solar light harvesting, utilizing ligands like 2,2'-Dimethoxy-4,4'-bipyridine. This study is crucial for understanding light-to-electricity conversion in photovoltaic applications (Nazeeruddin et al., 1990).

Copper-Catalysed Oxidative Coupling

Aubel et al. (2001) investigated the role of 2,2'-Dimethoxy-4,4'-bipyridine in copper-catalysed oxidative coupling processes. This study contributes to the understanding of how substituents on bipyridines can influence catalytic activity (Aubel et al., 2001).

Safety And Hazards

The safety data sheet for 2,2’-Dimethoxy-4,4’-bipyridine indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-4-(2-methoxypyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13-11)10-4-6-14-12(8-10)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEFTYPMUQYVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2=CC(=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567031
Record name 2,2'-Dimethoxy-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dimethoxy-4,4'-bipyridine

CAS RN

142929-11-1
Record name 2,2′-Dimethoxy-4,4′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142929-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dimethoxy-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dimethoxy-4,4'-bipyridine
Reactant of Route 2
Reactant of Route 2
2,2'-Dimethoxy-4,4'-bipyridine
Reactant of Route 3
Reactant of Route 3
2,2'-Dimethoxy-4,4'-bipyridine
Reactant of Route 4
Reactant of Route 4
2,2'-Dimethoxy-4,4'-bipyridine
Reactant of Route 5
Reactant of Route 5
2,2'-Dimethoxy-4,4'-bipyridine
Reactant of Route 6
Reactant of Route 6
2,2'-Dimethoxy-4,4'-bipyridine

Citations

For This Compound
1
Citations
TF Wu, YJ Zhang, Y Fu, FJ Liu, JT Tang, P Liu… - Chem, 2021 - cell.com
Transition metal-catalyzed cross-electrophile coupling (XEC) is a powerful tool for forging C(sp 2 )–C(sp 2 ) bonds in biaryl molecules from abundant aromatic halides. While the …
Number of citations: 9 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.